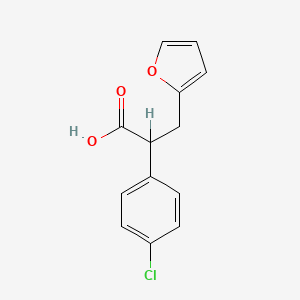

2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid” is a complex organic compound. It contains a propanoic acid group attached to a 4-chlorophenyl group and a furan ring. The presence of these functional groups suggests that the compound may have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a propanoic acid group (a three-carbon chain with a carboxylic acid group at one end), attached to a 4-chlorophenyl group (a benzene ring with a chlorine atom at the 4-position) and a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing chlorophenyl group and the electron-donating furan ring. The carboxylic acid group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid, as part of broader research into furan and chlorophenyl-based chemicals, is involved in various synthetic and structural studies. Research includes the synthesis of geminally activated nitro dienes through condensation processes involving furan-2-yl compounds, demonstrating the compound's utility in creating structurally complex molecules with potential application in materials science and organic chemistry (Baichurin et al., 2019). Additionally, structural analysis of related chlorophenyl and furan derivatives has provided insights into their molecular geometry and interactions, which could inform the design of new materials and pharmaceuticals (Choi et al., 2008).

Antimicrobial Activity

Recent studies have expanded into the biological realm, particularly in the antimicrobial efficacy of furan-2-yl compounds. A notable investigation synthesized 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and tested their antimicrobial activity, showing promising results against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus (Kalyaev et al., 2022). This indicates the compound's potential role in developing new antimicrobial agents.

Catalysis and Biochemical Applications

The compound also finds applications in catalysis and biochemical processes. For instance, Pseudomonas cepacia lipase was used for the esterification and transesterification of 3-(furan-2-yl) propanoic acid, highlighting its utility in biocatalysis and the synthesis of esters with potential applications in flavors, fragrances, and pharmaceuticals (Vidya & Chadha, 2010).

Molecular Docking and Drug Discovery

In drug discovery, molecular docking studies have been conducted on novel pyrazole derivatives, including those with furan-2-yl groups, to evaluate their binding interactions with bacterial proteins. This approach aids in identifying compounds with significant antibacterial activity, suggesting the value of furan-2-yl compounds in developing new antibacterial drugs (Khumar et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3/c14-10-5-3-9(4-6-10)12(13(15)16)8-11-2-1-7-17-11/h1-7,12H,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABUAUJNVONJSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956096 |

Source

|

| Record name | 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid | |

CAS RN |

3459-56-1 |

Source

|

| Record name | Propionic acid, alpha-(p-chlorophenyl)-beta-(2-furyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.4]non-6-ene](/img/structure/B1345462.png)